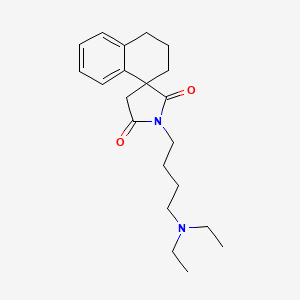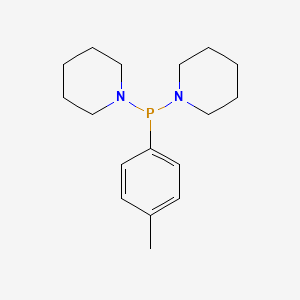
Piperidine, 1,1'-(p-tolylphosphinidene)di-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipiperidinotolylphosphine is an organophosphorus compound that features a phosphorus atom bonded to a tolyl group and two piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipiperidinotolylphosphine can be synthesized through a multi-step process involving the reaction of piperidine with tolylphosphine. One common method involves the reaction of tolylphosphine dichloride with piperidine in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at room temperature to moderate heat.
Industrial Production Methods
In an industrial setting, the production of dipiperidinotolylphosphine may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dipiperidinotolylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with lower oxidation states.
Substitution: The piperidine rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dipiperidinotolylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: Dipiperidinotolylphosphine is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which dipiperidinotolylphosphine exerts its effects involves its ability to coordinate with metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The piperidine rings provide steric hindrance, which can affect the binding affinity and orientation of the compound in catalytic cycles. The tolyl group contributes to the electronic properties of the compound, enhancing its ability to participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry, known for its ability to stabilize metal complexes.
Diphenylphosphine: Similar to dipiperidinotolylphosphine but with phenyl groups instead of piperidine rings.
Tolylphosphine: Contains a tolyl group but lacks the piperidine rings.
Uniqueness
Dipiperidinotolylphosphine is unique due to the presence of both piperidine rings and a tolyl group, which confer distinct steric and electronic properties. This combination makes it particularly effective in certain catalytic applications where traditional phosphines may not perform as well.
Properties
CAS No. |
73986-85-3 |
|---|---|
Molecular Formula |
C17H27N2P |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(4-methylphenyl)-di(piperidin-1-yl)phosphane |
InChI |
InChI=1S/C17H27N2P/c1-16-8-10-17(11-9-16)20(18-12-4-2-5-13-18)19-14-6-3-7-15-19/h8-11H,2-7,12-15H2,1H3 |
InChI Key |
OVMBYENTCAHZFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)P(N2CCCCC2)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


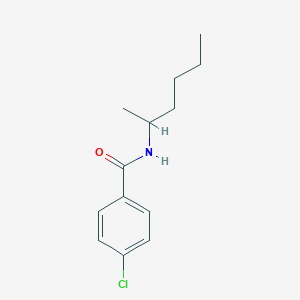

![14-Methyl-4-oxa-12,14,16-triazaheptacyclo[7.7.0.02,6.02,7.06,11.08,10.012,16]hexadecane-13,15-dione](/img/structure/B12789160.png)
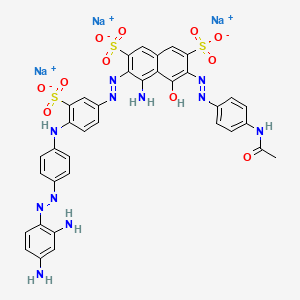
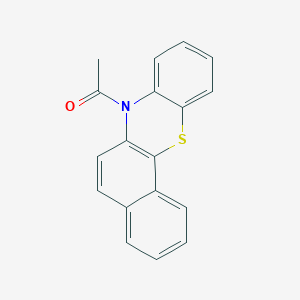
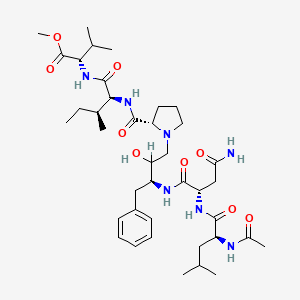
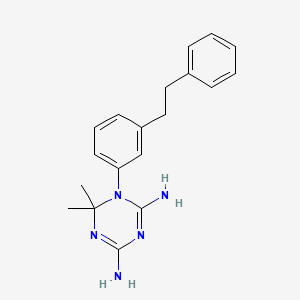
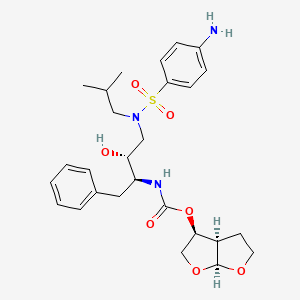
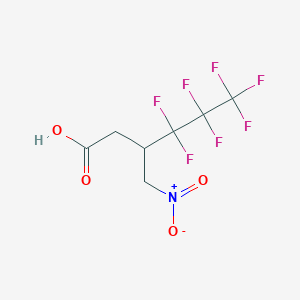
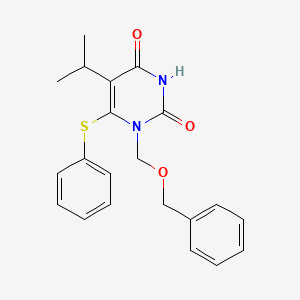
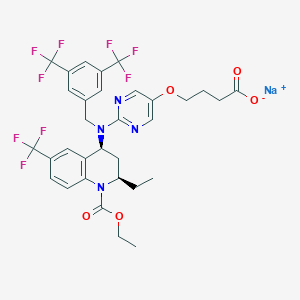
![9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione](/img/structure/B12789208.png)
![3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one](/img/structure/B12789215.png)
